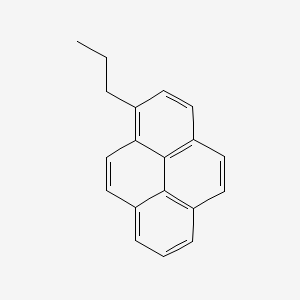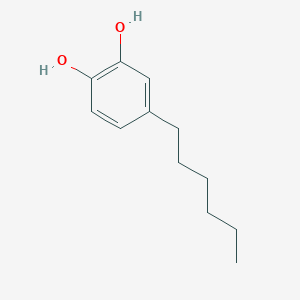
Boc-lys(Z)-gly-ome
描述
Boc-lys(Z)-gly-ome is a protected dipeptide used extensively in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyloxycarbonyl (Z) protecting group on the ε-amino group of the lysine side chain, coupled with a glycine residue . This compound is crucial in the field of peptide synthesis due to its stability and ease of deprotection under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-lys(Z)-gly-ome typically involves the following steps:
Protection of Lysine: The lysine residue is first protected by introducing the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z) group on the ε-amino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Protection: Using large reactors, lysine is protected with Boc and Z groups under controlled conditions to ensure high yield and purity.
Automated Coupling: Automated peptide synthesizers are employed to couple the protected lysine with glycine efficiently, ensuring consistency and scalability.
化学反应分析
Types of Reactions: Boc-lys(Z)-gly-ome undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc and Z protecting groups using mild acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogenolysis for Z).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.
Common Reagents and Conditions:
Deprotection Reagents: Trifluoroacetic acid (TFA) for Boc removal and palladium on carbon (Pd/C) with hydrogen for Z removal.
Coupling Reagents: DCC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) in solvents like DMF or dichloromethane (DCM).
Major Products:
Deprotected Lysine-Glycine Dipeptide: After deprotection, the major product is the lysine-glycine dipeptide, which can be further used in peptide synthesis.
科学研究应用
Boc-lys(Z)-gly-ome has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Bioconjugation: The compound is employed in the conjugation of peptides to other molecules, such as drugs or fluorescent labels, for various biomedical applications.
Drug Development: Researchers use this compound in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists.
Material Science: The compound is also explored in the synthesis of peptide-based materials with unique properties for use in nanotechnology and biomaterials.
作用机制
The mechanism of action of Boc-lys(Z)-gly-ome primarily involves its role as a protected dipeptide in peptide synthesis. The protecting groups (Boc and Z) prevent unwanted side reactions during peptide bond formation. Upon deprotection, the lysine-glycine dipeptide can participate in various biochemical processes, including enzyme-substrate interactions and receptor binding .
Molecular Targets and Pathways:
相似化合物的比较
Boc-lys(Boc)-gly-ome: Similar to Boc-lys(Z)-gly-ome but with two Boc protecting groups instead of Boc and Z.
Fmoc-lys(Z)-gly-ome: Uses 9-fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for protection.
Uniqueness:
Protection Strategy: this compound’s combination of Boc and Z protecting groups offers unique advantages in terms of stability and ease of deprotection compared to compounds with only Boc or Fmoc groups.
Versatility: The compound’s versatility in various synthetic and research applications makes it a valuable tool in peptide chemistry.
属性
IUPAC Name |
methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O7/c1-22(2,3)32-21(29)25-17(19(27)24-14-18(26)30-4)12-8-9-13-23-20(28)31-15-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-15H2,1-4H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLLTKWGIAFVFG-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B1643373.png)

![2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B1643382.png)











